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Compound of Interest

Compound Name: SRT 1460

Cat. No.: B1681105 Get Quote

Topic: Recommended dosage of SRT1460 in mice

For: Researchers, scientists, and drug development professionals.

Note: A comprehensive review of the scientific literature reveals a significant lack of in vivo

studies for SRT1460 in mouse models. Consequently, there is no established or recommended

dosage for SRT1460 in mice. The information presented herein summarizes the available data,

highlights the scientific controversy surrounding this compound, and provides general protocols

for the in vivo evaluation of research compounds in mice.

Executive Summary
SRT1460 is a small molecule that was initially identified as a potent activator of SIRT1, a

protein deacetylase involved in metabolism, stress resistance, and aging.[1][2] However,

subsequent research has cast considerable doubt on its mechanism of action, suggesting that

its SIRT1-activating properties may be an artifact of in vitro assay conditions.[1][3] Specifically,

the activation appears to be dependent on the presence of a fluorophore tag on the peptide

substrates used in the initial screening assays.[1][4] This controversy has led to a dearth of in

vivo studies for SRT1460, and as a result, no scientifically validated dosage for mice has been

published.

This document provides an overview of the scientific debate, summarizes the limited available

data on related compounds, and offers generalized protocols for researchers who may wish to
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conduct exploratory in vivo studies. Extreme caution is advised, and any in vivo use of

SRT1460 should be preceded by thorough dose-ranging and toxicity studies.

Scientific Controversy and In Vitro Data
The primary reason for the absence of in vivo dosage recommendations for SRT1460 is the

conflicting evidence regarding its efficacy as a direct SIRT1 activator.

Initial Findings: Early studies reported that SRT1460 and related compounds, such as

SRT1720 and SRT2183, were potent activators of SIRT1, with EC1.5 values (the

concentration required to increase enzyme activity by 50%) in the low micromolar range.[1]

[2]

Contradictory Evidence: A key study by Pacholec et al. (2010) demonstrated that SRT1460,

SRT1720, and resveratrol failed to activate SIRT1 when using native peptide substrates

lacking a fluorophore.[1][3][4] Their work, utilizing nuclear magnetic resonance (NMR) and

surface plasmon resonance (SPR), suggested that these compounds interact directly with

the fluorophore-tagged peptide substrates, leading to an apparent, but not direct, activation

of SIRT1.[1]

In Vitro Data Summary
The following table summarizes the in vitro data for SRT1460 and related compounds from

conflicting studies.
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Compound Assay Type
Reported
EC1.5 (μM)

Maximum
Activation (%)

Reference

SRT1460

Mass

Spectrometry

(fluorophore-

tagged

substrate)

2.9 447 [2]

SRT1460

HPLC

(fluorophore-

tagged

substrate)

~5 434 [1][5]

SRT1460
HPLC (native

substrate)

No activation

observed
N/A [1][6]

SRT1720

Mass

Spectrometry

(fluorophore-

tagged

substrate)

0.16 781 [2]

SRT1720

HPLC

(fluorophore-

tagged

substrate)

0.32 741 [1][5]

SRT1720
HPLC (native

substrate)

No activation

observed
N/A [1][6]

In Vivo Data for Related Compounds (Cautionary
Note)
While no in vivo dosage data for SRT1460 is available, studies have been conducted on the

structurally related compound SRT1720. This information is provided for context only and

should not be extrapolated to SRT1460. These studies also highlight potential for toxicity.
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Compound
Mouse
Model

Dosage
Administrat
ion Route

Key
Findings

Reference

SRT1720

ob/ob mice

on a high-fat

diet

30 mg/kg/day

& 100

mg/kg/day

Oral gavage

No

improvement

in plasma

glucose. The

100 mg/kg

dose was not

well-tolerated

and resulted

in some

deaths.

[4]

Proposed General Protocol for In Vivo Evaluation of
a Novel Compound in Mice
The following is a generalized protocol for the administration of a research compound to mice

via oral gavage. This is not a specific protocol for SRT1460.

Materials
Test compound (e.g., SRT1460)

Vehicle (e.g., 2% hydroxypropyl methylcellulose, 0.2% dioctyl sulfosuccinate in water)

Sterile water

Homogenizer or sonicator

Adjustable micropipettes and sterile tips

Animal balance

Oral gavage needles (20-22 gauge, 1.5-2 inch length)

1 mL syringes
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Procedure
Dose Formulation:

Determine the desired concentration of the dosing solution based on the highest intended

dose and a typical dosing volume (e.g., 10 mL/kg).

Weigh the appropriate amount of the test compound.

Prepare the vehicle solution.

Gradually add the test compound to the vehicle while mixing.

Use a homogenizer or sonicator to ensure a uniform suspension.

Prepare a fresh dosing solution for each day of administration.

Animal Dosing:

Acclimatize mice to the facility and handling for at least one week prior to the study.

Weigh each mouse immediately before dosing to calculate the precise volume to be

administered.

Gently restrain the mouse by the scruff of the neck.

Measure the gavage needle against the mouse to determine the correct insertion depth

(from the mouth to the xiphoid process).

Insert the gavage needle into the esophagus and gently advance it into the stomach.

Slowly dispense the calculated volume of the dosing solution.

Carefully remove the needle and return the mouse to its cage.

Monitor the animal for any signs of distress or adverse reactions.

Visualizations
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Caption: Contested mechanism of SIRT1 activation by SRT1460.

General Experimental Workflow for In Vivo Compound
Testing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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